2,4-Dimethyloctane

Isomer differentiation Distillation Physical property

2,4-Dimethyloctane is a C10 branched alkane (isomer of decane) with the molecular formula C10H22 and a molecular weight of approximately 142.28 g/mol. As a saturated hydrocarbon, it is a non-polar, colorless liquid under standard conditions.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 4032-94-4
Cat. No. B1655664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyloctane
CAS4032-94-4
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(C)C
InChIInChI=1S/C10H22/c1-5-6-7-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3
InChIKeyIXAVTTRPEXFVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyloctane (CAS 4032-94-4): Technical Procurement and Physical Property Baseline


2,4-Dimethyloctane is a C10 branched alkane (isomer of decane) with the molecular formula C10H22 and a molecular weight of approximately 142.28 g/mol [1]. As a saturated hydrocarbon, it is a non-polar, colorless liquid under standard conditions [1]. Key baseline physical properties include a normal boiling point of 429.05 K (155.9–156.4 °C) at 760 mmHg [2][3], a density of 0.7230–0.732 g/cm³ at 25°C [4], and a refractive index of approximately 1.4069 . It is classified as a flammable liquid and vapor with a flash point of approximately 78.5 °C [2].

Why 2,4-Dimethyloctane Cannot Be Interchanged with Its C10 Isomers or Linear Analogs


The assumption that any C10 branched alkane or linear n-decane can be substituted for 2,4-dimethyloctane in a process is a critical procurement error. The specific 2,4-substitution pattern on the octane backbone directly dictates a unique set of physical and chemical properties that cannot be generalized across the 75 possible isomers of decane [1]. As demonstrated in the quantitative evidence below, this specific branching architecture results in a distinct boiling point, density, chromatographic retention time, and even combustion-related sooting behavior relative to other isomers and the linear baseline [2]. Substituting an isomer with a higher boiling point could alter reaction kinetics or separation efficiency, while using a linear alkane would introduce entirely different solvent characteristics and fuel performance metrics . Therefore, direct substitution is not scientifically valid and can lead to out-of-specification results in analytical methods, fuel blends, or chemical syntheses.

Quantitative Differentiation of 2,4-Dimethyloctane (CAS 4032-94-4) Against Comparators


Boiling Point Differentiation Against 2,3-Dimethyloctane and 3,4-Dimethyloctane

2,4-Dimethyloctane exhibits a boiling point of 155.9-156.4 °C. This is 8.1–8.6 °C lower than that of 2,3-dimethyloctane (164.5 °C) and 11.6–14.1 °C lower than that of 3,4-dimethyloctane (168-170 °C) . This significant difference in volatility, a direct consequence of the specific 2,4-branching pattern, allows for more facile distillation or evaporation compared to these alternative dimethyloctane isomers.

Isomer differentiation Distillation Physical property

Density Deviation from Linear n-Decane Baseline

The density of 2,4-dimethyloctane is reported as 0.7230–0.732 g/cm³ at 25°C [1]. This is approximately 0.6% to 1.9% lower than the density of its linear isomer, n-decane, which is 0.730 g/cm³ at 20°C (approx. 0.728 g/cm³ at 25°C) [2]. This lower density is characteristic of branched alkanes, which exhibit less efficient molecular packing compared to their linear counterparts.

Density Fuel composition Solvent property

Combustion Sooting Tendency Equivalence Within a Methyl-Branched Isomer Class

A 2023 combustion study using a group contribution method (GCM) found that sooting tendency for non-cyclic alkanes is a strong function of carbon count and branch number, but independent of branch position or mating status [1]. Specifically, it was demonstrated that 2,4-dimethyloctane soots the same as 4,4-dimethyloctane [1]. This provides a key procurement insight: for sooting-limited applications, 2,4-dimethyloctane is functionally interchangeable with 4,4-dimethyloctane, but the procurement decision can then be optimized based on other differentiating factors like cost, availability, or boiling point.

Combustion Sooting tendency Fuel design

Distinct Chromatographic Retention Index on Non-Polar Stationary Phase

The Kovats retention index (RI) for 2,4-dimethyloctane on a non-polar OV-101 poly(dimethylsiloxane) stationary phase has been experimentally determined [1]. This RI value is a unique, structure-specific metric that differentiates it from all other C10 alkane isomers. For a procurement specialist, this means the compound can serve as a precise and unambiguous reference standard for qualitative identification in gas chromatography (GC) analyses of complex hydrocarbon mixtures, whereas a different isomer would yield a different retention time and RI, leading to misidentification .

Gas chromatography Retention index Analytical standard

Priority Procurement and Application Scenarios for 2,4-Dimethyloctane (CAS 4032-94-4)


Analytical Chemistry: A Structure-Specific GC Reference Standard for C10 Hydrocarbon Analysis

In gas chromatography-mass spectrometry (GC-MS) or GC-FID workflows analyzing complex hydrocarbon mixtures (e.g., fuels, environmental samples), 2,4-dimethyloctane serves as a definitive reference standard. Its unique Kovats retention index on non-polar columns [1] provides an unambiguous retention time marker that is distinct from its numerous C10 isomers. Using a generic or incorrect isomer would lead to peak misidentification and quantitative errors. This is critical for laboratories adhering to ASTM or ISO methods for detailed hydrocarbon analysis (DHA).

Combustion Research and Fuel Modeling: A Branched Alkane Surrogate with Defined Sooting Behavior

For researchers developing and validating chemical kinetic mechanisms for surrogate fuel models, 2,4-dimethyloctane is a valuable component [1]. The quantitative evidence shows its sooting tendency is representative of other methyl-branched, di-substituted alkanes like 4,4-dimethyloctane [2]. This allows a procurement team to select it as a cost-effective and commercially available surrogate to represent a broader class of branched alkanes in combustion experiments, without needing to synthesize or procure multiple rare isomers, provided that boiling point and density differences are accounted for in the model.

Physical Property and Thermodynamic Modeling: A Well-Characterized Compound for Equation of State (EoS) Validation

2,4-Dimethyloctane benefits from a robust set of critically evaluated thermophysical property data curated by NIST/TRC, including vapor pressure, density, enthalpy of vaporization, and heat capacity over a wide range of temperatures and pressures [1]. This makes it an ideal calibration or validation compound for developing and testing equations of state (EoS) or property prediction models for moderately heavy branched hydrocarbons. Procurement of high-purity material is justified by its use as a 'gold standard' data point in computational chemistry and chemical engineering thermodynamics.

Specialty Formulations: A Lower-Boiling, Non-Polar Solvent for Temperature-Sensitive Processes

In industrial or research formulations requiring a non-polar, hydrophobic solvent, 2,4-dimethyloctane offers a distinct processing advantage. Its boiling point is 8.1–14.1 °C lower than other commonly considered dimethyloctane isomers [1]. This lower boiling point translates directly to reduced energy costs and shorter cycle times for solvent removal via distillation or evaporation, which is particularly beneficial for processes involving temperature-sensitive solutes like certain polymers, resins, or pharmaceutical intermediates. This makes it a more efficient choice than higher-boiling isomers when the solvent's solvating power is otherwise comparable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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